molecular formula C13H11BrOS B13938867 2-[(3-bromophenyl)thio]Benzenemethanol CAS No. 71474-51-6

2-[(3-bromophenyl)thio]Benzenemethanol

Cat. No.: B13938867
CAS No.: 71474-51-6
M. Wt: 295.20 g/mol
InChI Key: HKXXNSPALDFLRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3-bromophenyl)thio]Benzenemethanol (CAS 71474-51-6) is a benzenemethanol derivative characterized by a thioether linkage that connects a 3-bromophenyl group to a benzyl alcohol core, with a molecular weight of 295.20 g/mol and the molecular formula C13H11BrOS . This unique structure, which combines a hydroxyl-bearing benzyl alcohol moiety with a brominated aromatic thioether, imparts distinct physicochemical properties that make it a valuable building block in synthetic chemistry . The compound serves as a versatile chemical intermediate in the synthesis of more complex organic molecules for applications spanning chemistry, biology, and materials science . In biological research, its derivatives are investigated for potential antimicrobial and anticancer properties, with preliminary studies suggesting its mechanism of action may involve interactions with specific enzymes and receptors, potentially modulating oxidative stress pathways and signal transduction mechanisms . From a synthetic chemistry perspective, the molecule contains multiple reactive sites: the benzylic hydroxyl group can be oxidized to corresponding aldehydes or carboxylic acids using reagents like potassium permanganate, while the bromophenyl group can undergo reduction to form phenylthio derivatives using agents such as lithium aluminum hydride or catalytic hydrogenation . The thioether linkage provides greater lipid solubility compared to amine-containing analogs, influencing its behavior in biological and chemical contexts . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

CAS No.

71474-51-6

Molecular Formula

C13H11BrOS

Molecular Weight

295.20 g/mol

IUPAC Name

[2-(3-bromophenyl)sulfanylphenyl]methanol

InChI

InChI=1S/C13H11BrOS/c14-11-5-3-6-12(8-11)16-13-7-2-1-4-10(13)9-15/h1-8,15H,9H2

InChI Key

HKXXNSPALDFLRO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CO)SC2=CC(=CC=C2)Br

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

Data Tables Summarizing Preparation Parameters

Step Reagents Conditions Yield Notes
1. Bromination of 3-methylbenzenethiophene 3-methylbenzenethiophene, NBS, benzoyl peroxide n-heptane, reflux, 4-6 h, light irradiation High selectivity for monobromo Control of molar ratios critical to avoid polybromination
2. Thioether formation 3-bromophenylthiol + benzenemethanol halide, triethylamine DMF, RT to 70 °C, 4-12 h Moderate to high S_N2 mechanism; base choice affects yield
3. Reduction to benzenemethanol 2-chloromethyl-3-methyl diphenyl, Pd/C or Raney Ni, H2 0.1-0.6 MPa H2, 50-70 °C, 6-10 h Up to 97% Catalytic hydrogenation to alcohol

Analysis of Preparation Methods

  • Selectivity and yield: The radical bromination step requires precise control of reaction parameters to avoid overbromination, which reduces yield and complicates purification.
  • Reaction mechanism: The nucleophilic substitution step proceeds via a classic S_N2 pathway, facilitated by base deprotonation of thiol to thiolate, which is a strong nucleophile.
  • Catalytic hydrogenation: The reduction of chloromethyl intermediates to benzenemethanol derivatives is efficient with palladium or Raney nickel catalysts, offering high yields and clean conversion under mild conditions.
  • Solvent effects: Polar aprotic solvents like DMF enhance nucleophilicity and favor substitution reactions, while nonpolar solvents like n-heptane are preferred for radical bromination due to their inertness and ability to dissolve organic substrates.

Chemical Reactions Analysis

Types of Reactions

2-[(3-bromophenyl)thio]Benzenemethanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(3-bromophenyl)thio]Benzenemethanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(3-bromophenyl)thio]Benzenemethanol involves its interaction with specific molecular targets. The thioether linkage and the bromophenyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and signal transduction mechanisms .

Comparison with Similar Compounds

Structural and Electronic Differences

  • Thioether vs. Amine Functionality: The thioether group in this compound confers greater lipid solubility compared to the amine-containing analog (3-Amino-4-bromophenyl)Methanol.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.